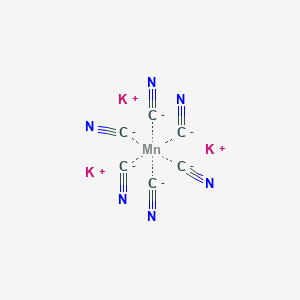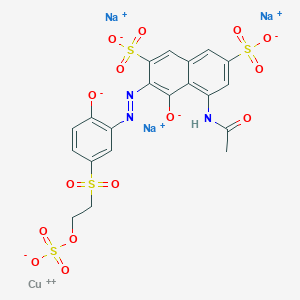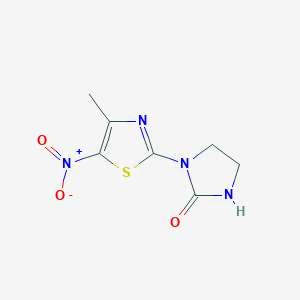
三氯(乙烯)铂(II)钾
描述
Potassium trichloro(ethylene)platinate(II), also known as Zeise’s salt, is a transition-metal alkene complex . It was first reported in 1930 and is considered a prototype for the classic Dewar-Chatt-Duncanson model .
Synthesis Analysis
Potassium trichloro(ethylene)platinate(II) can be synthesized by passing ethylene gas through an aqueous solution of potassium tetrachloroplatinate(II). The reaction is facilitated by a SnCl2 catalyst .Molecular Structure Analysis
The compound has a square planar geometry around the platinum atom. It contains an η2 - ethylene ligand, with the C=C axis perpendicular to the complex plane . The molecular formula is K[(H2C=CH2)PtCl3]·xH2O .Physical And Chemical Properties Analysis
Potassium trichloro(ethylene)platinate(II) appears as yellow to orange powder or crystals . It has a melting point of 220°C and a density of 2.88 g/mL at 25°C . The compound is stable in air .科学研究应用
铂配合物中芳基 C-H 键活化:三氯(乙烯)铂(II)钾可以与哌啶、AgNO3、SnCl2、KOH 和乙醇-水溶液等多种试剂反应,形成双核螯合环配合物。这些配合物的结构和键合性质已得到研究 (Da 等,2008).
取代反应动力学:三氯(乙烯)铂(II)钾与联吡啶在特定溶剂混合物中反应的动力学已被探索。此类研究对于理解铂配合物的反应性和机理很重要 (Hubert & Theophanides, 1969).
生物反应性和质谱分析:使用质谱工具将三氯(乙烯)铂(II)钾与顺铂对蛋白质中亲核位点的反应性进行了比较。这项研究为该化合物的潜在生物医学应用提供了见解 (Cziferszky & Gust, 2018).
细胞毒性和抗肿瘤活性:研究已经调查了三氯(乙烯)铂(II)钾衍生物(如二氯(l-脯氨酸)铂(II)钾)对各种人类癌细胞系的细胞毒性。这些发现对于开发新的抗癌药物至关重要 (Yousef 等,2011).
显微镜中酸性糖缀合物的检测:三氯(乙烯)铂(II)钾已被用于提高组织切片中酸性糖缀合物检测的二胺方法在光学显微镜中的效率和特异性 (Hirabayashi, 1992).
电化学研究:该化合物已在电化学环境中进行研究,例如铂电极上乙烯的氧化,这有助于理解电化学反应和催化 (Wroblowa 等,1963).
过敏原潜力:有证据表明对铂盐(包括三氯(乙烯)铂(II)钾)有接触性超敏反应,这突出了其在职业环境中的潜在过敏原特性 (Dastychová & Semrádová, 2000).
安全和危害
属性
IUPAC Name |
potassium;ethene;platinum(2+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.3ClH.K.Pt/c1-2;;;;;/h1-2H2;3*1H;;/q;;;;+1;+2/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUWJUARCXXPTH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3KPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trichloro(ethylene)platinate(II) | |
CAS RN |
12012-50-9 | |
| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinate(1-), trichloro(eta2-ethene)-, potassium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(1-), trichloro(.eta.2-ethene)-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium trichloro(ethylene)platinate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of Zeise's salt and how it has been studied?
A1: Zeise's salt, with the molecular formula K[PtCl3(C2H4)].H2O, was one of the first organometallic compounds discovered. It features a platinum atom coordinated to three chlorine atoms and an ethylene molecule. The potassium ion acts as a counter-ion.
Q2: What is the significance of studying the infrared spectra of Zeise's salt?
A2: Infrared (IR) spectroscopy provides valuable information about the vibrational frequencies of molecules, which are directly related to the strength and nature of chemical bonds. In the case of Zeise's salt, analyzing its IR spectrum, as done in [], helps us understand the nature of the platinum-ethylene bond, a key characteristic of this organometallic compound. This understanding is crucial for comprehending the reactivity and potential applications of Zeise's salt and similar organometallic complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)




